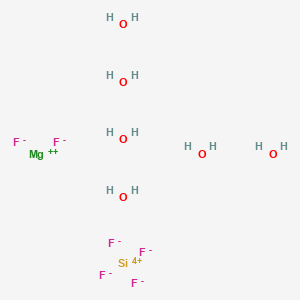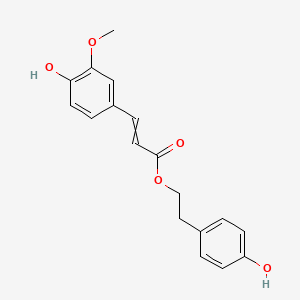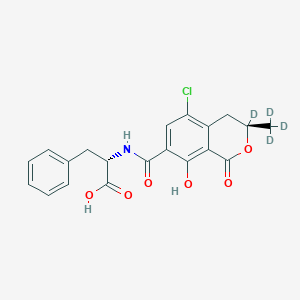
Ochratoxin A-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ochratoxin A-D4 is a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. It is a deuterated form of ochratoxin A, which is known for its nephrotoxic, hepatotoxic, neurotoxic, teratogenic, and immunotoxic properties. This compound is often used as an internal standard in analytical chemistry due to its stable isotope labeling, which helps in the accurate quantification of ochratoxin A in various samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ochratoxin A-D4 involves the incorporation of deuterium atoms into the ochratoxin A molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Aspergillus or Penicillium species in a controlled environment. The fungi are cultured in a medium containing deuterated compounds, which are then incorporated into the ochratoxin A molecule during its biosynthesis. The resulting this compound is then extracted and purified for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Ochratoxin A-D4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Hydroxylated this compound derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Ochratoxin A-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard for the quantification of ochratoxin A in food and biological samples.
Toxicology Studies: Helps in studying the toxicokinetics and metabolism of ochratoxin A.
Environmental Monitoring: Used to detect and quantify ochratoxin A contamination in environmental samples.
Pharmacokinetics: Assists in understanding the absorption, distribution, metabolism, and excretion of ochratoxin A in biological systems
Mechanism of Action
Ochratoxin A-D4 exerts its effects by inhibiting protein synthesis and inducing oxidative stress. It binds to albumin in the blood, which facilitates its transport to various organs. The compound also interferes with cellular energy production and induces apoptosis and necrosis in cells. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect the kidneys, liver, and immune system .
Comparison with Similar Compounds
Ochratoxin A-D4 is similar to other ochratoxins, such as ochratoxin B and ochratoxin C. it is unique due to its stable isotope labeling, which makes it particularly useful as an internal standard in analytical chemistry. Other similar compounds include:
Ochratoxin B: A non-chlorinated analog of ochratoxin A.
Ochratoxin C: An ethyl ester of ochratoxin A.
Ochratoxin α: A hydrolyzed form of ochratoxin A.
Ochratoxin β: A dechlorinated analog of ochratoxin A
This compound’s stable isotope labeling provides a distinct advantage in analytical applications, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C20H18ClNO6 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-5-chloro-3-deuterio-8-hydroxy-1-oxo-3-(trideuteriomethyl)-4H-isochromene-7-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i1D3,10D |
InChI Key |
RWQKHEORZBHNRI-ULNJQCCOSA-N |
Isomeric SMILES |
[2H][C@]1(CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


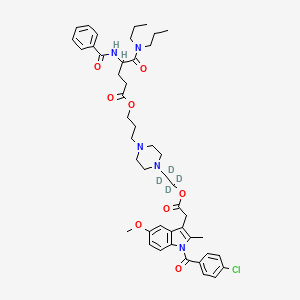
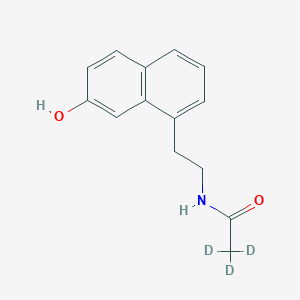
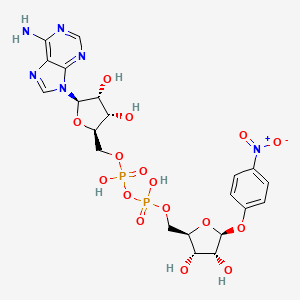

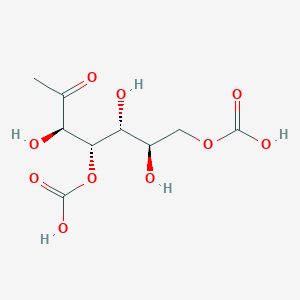
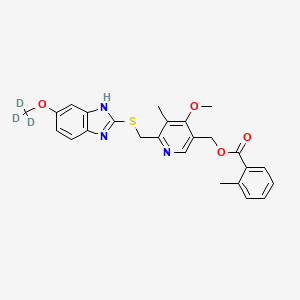
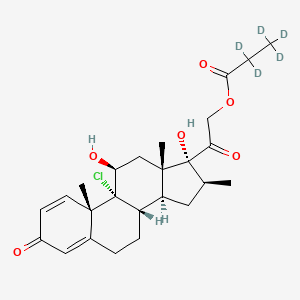

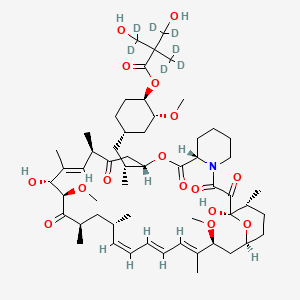
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
